molecular formula C19H15N3O3 B5994536 2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5994536
M. Wt: 333.3 g/mol
InChI Key: ZHNZRDWWOLADOK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a pyrido-naphthyridine core substituted with a hydroxyethyl group at position 2 and a phenyl group at position 7. This structural configuration combines a bicyclic aromatic system with polar (hydroxyethyl) and hydrophobic (phenyl) substituents, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

8-(2-hydroxyethyl)-2-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h1-9,12,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNZRDWWOLADOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction may proceed through intermediate formation of Schiff bases, followed by cyclization and oxidation steps to yield the final naphthyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted naphthyridine derivatives .

Scientific Research Applications

2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[4,3-b][1,6]naphthyridine scaffold is highly modifiable, and substitutions at positions 2 and 8 significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrido-Naphthyridine Derivatives

Compound Name (Position 2/8 Substituents) Molecular Weight (g/mol) Key Substituent Effects Biological Activity Source
2-(2-Hydroxyethyl)-8-(2-pyridyl) () 299.31 Hydroxyethyl enhances solubility; pyridyl enables metal coordination. DNA intercalation, anti-cancer potential via replication inhibition .
8-(2-Methoxyethyl)-2-(2-hydroxyethyl) () Methoxyethyl increases hydrophobicity vs. hydroxyethyl. Limited data; potential kinase modulation inferred from similar naphthyridines .
2-(2-Furylmethyl)-8-(2-hydroxyethyl) () 337.3 Furylmethyl introduces π-π stacking potential; hydroxyethyl aids solubility. Fluorescent probe applications; drug candidate for enzyme inhibition .
8-Cyclohexyl-2-(2-hydroxyethyl) () 339.4 Cyclohexyl enhances lipophilicity and membrane permeability. PI3K pathway modulation; anti-cancer activity in cell proliferation assays .
8-(Tetrahydrofuran-2-ylmethyl)-2-(2-hydroxyethyl) () 341.4 Tetrahydrofuran improves metabolic stability. Kinase inhibition; antimicrobial activity .

Key Observations

Substituent Hydrophobicity: Phenyl (hypothetical in target compound) vs. Pyridyl’s nitrogen enables metal coordination, useful in catalysis . Cyclohexyl () vs. methoxyethyl (): Cyclohexyl’s bulkiness may improve target binding affinity in lipid-rich environments, whereas methoxyethyl balances polarity .

Biological Activity :

  • DNA Interaction : Compounds with planar substituents (e.g., pyridyl in ) intercalate DNA, disrupting replication. Phenyl’s aromaticity may similarly facilitate DNA binding but with altered specificity .
  • Enzyme Inhibition : Hydroxyethyl and triazole-containing derivatives () show kinase and phosphodiesterase inhibition, suggesting the target compound’s hydroxyethyl group could modulate similar pathways .

Synthetic Complexity :

  • Phenyl-substituted analogs require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while hydroxyethyl groups are introduced via nucleophilic substitution or oxidation .

Research Findings and Mechanistic Insights

  • Anti-Cancer Potential: Derivatives like 8-(2-pyridyl) () and 8-cyclohexyl () inhibit DNA replication and PI3K pathways, respectively. The target compound’s phenyl group may synergize with hydroxyethyl to enhance tumor selectivity .
  • Antimicrobial Activity : Tetrahydrofuran-substituted analogs () exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption. Phenyl’s hydrophobicity could amplify this effect .
  • Drug-Likeness: Benzo[b]thieno-naphthyridines () show higher drug-likeness scores than acyclovir, suggesting the target compound’s scaffold is promising for optimization .

Limitations and Contradictions

  • Bioactivity Variability : While 8-pyridyl derivatives () target DNA, 8-cyclohexyl analogs () act via PI3K, indicating substituent-dependent mechanisms.
  • Synthetic Challenges : Phenyl groups may complicate synthesis due to steric hindrance, contrasting with smaller substituents like methoxyethyl .

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